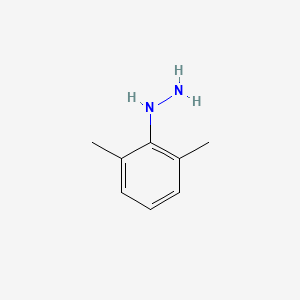

(2,6-Dimethylphenyl)hydrazine

説明

(2,6-Dimethylphenyl)hydrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of (2,6-Dimethylphenyl)hydrazine are aldehydes and ketones . These organic compounds are crucial in various biochemical processes, serving as intermediates in metabolic pathways. The this compound interacts with these targets to form hydrazones .

Mode of Action

This compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the hydrazine acts as a nucleophile, attacking the carbonyl carbon in the aldehyde or ketone . This results in the formation of a hydrazone, a compound characterized by a nitrogen-nitrogen double bond .

Biochemical Pathways

The formation of hydrazones by this compound affects various biochemical pathways. Specifically, it impacts the metabolism of aldehydes and ketones, which are involved in energy production and other vital biological processes . The downstream effects of this interaction can vary depending on the specific aldehyde or ketone involved.

Result of Action

The molecular effect of this compound’s action is the transformation of aldehydes and ketones into hydrazones . This can lead to changes in cellular processes that depend on these compounds. The specific cellular effects would depend on the particular aldehyde or ketone that is targeted.

生物活性

(2,6-Dimethylphenyl)hydrazine, a hydrazine derivative with the chemical formula C8H12N2, has garnered attention for its diverse biological activities. This compound is primarily explored for its potential in medicinal chemistry, particularly in the development of anticancer and anticonvulsant agents. This article reviews the biological activity of this compound, highlighting significant research findings, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C8H12N2

- CAS Number : 2538-61-6

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a study evaluated various hydrazine carboxamides against a panel of 60 cancer cell lines following the National Cancer Institute (NCI) protocols. The results indicated that certain derivatives showed greater anticancer activity than Imatinib, a standard chemotherapy drug .

Key Findings:

- Growth Inhibition : Compounds derived from this compound exhibited notable growth inhibition percentages (%GIs) against multiple cancer cell lines. For example:

| Compound | Cell Line | %GI |

|---|---|---|

| 6b | CCRF-CEM | 143.44 |

| 6c | CCRF-CEM | 108.91 |

| 6i | UO-31 (renal) | 41.32 |

| 6g | MDA-MB-468 | 88.54 |

Anticonvulsant Activity

In addition to its anticancer properties, this compound derivatives have been investigated for their anticonvulsant effects. A study designed various N4-(2,6-dimethylphenyl) semicarbazones as pharmacophore hybrids and assessed their anticonvulsant activity using the maximal electroshock test. Notably, one compound emerged as a prototype with broad-spectrum efficacy across five seizure models without exhibiting neurotoxicity or hepatotoxicity .

- The effective compound increased gamma-aminobutyric acid (GABA) levels by 118%, suggesting that it may enhance inhibitory neurotransmission in the central nervous system.

- It also inhibited GABA transaminase both in vitro and ex vivo, contributing to its anticonvulsant effects .

Research Case Studies

-

Anticancer Evaluation :

- A series of hydrazine carboxamide derivatives were synthesized and tested for anticancer activity against multiple cell lines.

- The study found that compounds exhibited varying levels of cytotoxicity and growth inhibition across different cancer types.

-

Anticonvulsant Studies :

- The development of semicarbazones from this compound led to the identification of compounds with significant anticonvulsant activity.

- These findings support further investigation into the structure-activity relationship to optimize therapeutic efficacy.

科学的研究の応用

Synthesis and Use in Organic Chemistry

(2,6-Dimethylphenyl)hydrazine is primarily utilized as a reagent in the synthesis of various organic compounds. Its applications include:

- Synthesis of Thiazines : It acts as a precursor in the synthesis of 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines, which are important in medicinal chemistry for their biological activities .

- Fischer Indole Synthesis : The compound is involved in the Fischer indole synthesis process, where it contributes to forming indole derivatives that are valuable in pharmaceuticals .

Medicinal Applications

Research has highlighted several potential medicinal applications for this compound:

- Antitumor Activity : Studies have indicated that derivatives of this hydrazine can exhibit significant antitumor properties. For instance, certain synthesized thiosemicarbazones derived from this compound have shown potent inhibitory effects against carbonic anhydrase II (CA-II), which is implicated in tumor growth and progression .

- Antidiabetic Agents : Recent advancements have explored the use of pyrazole-based α-amylase inhibitors synthesized from this compound for their potential role in diabetes management. These compounds demonstrate activity against α-amylase, an enzyme that plays a crucial role in carbohydrate digestion .

Toxicology and Safety

While this compound has useful applications, it is essential to consider its toxicological profile:

- Toxicity Concerns : Hydrazines are known to be acutely toxic. Exposure can lead to various health issues affecting multiple organ systems. The compound is classified as harmful if ingested or inhaled and can cause skin and eye irritation .

Data Tables

The following table summarizes key studies involving this compound and its derivatives:

Case Studies

- Thiosemicarbazone Derivatives : A study synthesized novel thiosemicarbazone derivatives from this compound and evaluated their CA-II inhibitory activity. The results indicated that these derivatives exhibited stronger inhibition compared to standard drugs like acetazolamide .

- Antidiabetic Research : Research on pyrazole derivatives derived from this compound revealed significant α-amylase inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .

化学反応の分析

Condensation Reactions with Carbonyl Compounds

(2,6-Dimethylphenyl)hydrazine reacts with ketones and aldehydes to form hydrazones, which are key intermediates in heterocyclic synthesis. For example:

-

Cyclohexanone reacts under refluxing benzene to form 1,8,9-trimethyl-1,2,3,4-tetrahydrocarbazole via a dienone-imine intermediate .

-

2-Methylcyclohexanone yields the same tetrahydrocarbazole derivative at 26% efficiency .

| Carbonyl Compound | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 2-Methylcyclohexanone | 1,8,9-Trimethyl-1,2,3,4-tetrahydrocarbazole | 26% | Refluxing dry benzene | |

| 2,6-Dimethylcyclohexanone | No reaction | - | Same conditions |

Mechanism :

-

Hydrazone formation via nucleophilic attack of hydrazine on the carbonyl.

-

Acid-catalyzed cyclization to generate indole derivatives (Fischer indole synthesis) .

Electrophilic Aromatic Substitution

The hydrazine moiety enhances nucleophilicity, enabling reactions at the aromatic ring:

-

Nitration : Substitution occurs at the para position relative to the hydrazine group.

-

Halogenation : Bromine or chlorine adds preferentially at positions activated by methyl groups.

Key Observations :

-

Methyl groups at 2,6-positions sterically hinder ortho substitution, directing reactivity to meta/para positions.

-

Reactivity is pH-dependent, with optimal performance in mildly acidic conditions.

Oxidation and Redox Behavior

This compound undergoes oxidation to form diazenium intermediates or nitrogen gas:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| O₂ (air) | Diazene derivatives | Room temperature, aqueous base | |

| Fe³⁺ | N₂ gas + 2,6-dimethylphenol | Acidic conditions |

Applications :

-

Used in catalytic systems for cross-coupling reactions with aryl halides .

-

Reductive elimination pathways enable selective monoarylation of hydrazine .

Nucleophilic Substitution

The hydrazine group acts as a nucleophile in SN2 reactions:

-

Methylation : Reacts with methyl iodide to form N′-methyl-2,6-dimethylphenylhydrazine .

-

Acylation : Forms N′-acyl derivatives with acyl chlorides (e.g., acetyl chloride) .

Example :

Yield : ~60–70% under anhydrous conditions .

Coordination Chemistry

This compound forms complexes with transition metals:

-

Palladium : Participates in C–N cross-coupling reactions with aryl halides (turnover numbers >1,000) .

-

Iron : Generates redox-active complexes for catalytic applications .

Catalytic Cycle :

-

Oxidative addition of aryl halide to Pd(0).

-

Ligand exchange with hydrazine.

Stability and Side Reactions

特性

IUPAC Name |

(2,6-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHJMGDYNLOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328215 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-77-0 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。